molecular formula C8H7BrN2 B2676379 8-Bromo-3-methylimidazo[1,2-A]pyridine CAS No. 1288990-82-8

8-Bromo-3-methylimidazo[1,2-A]pyridine

Cat. No.: B2676379
CAS No.: 1288990-82-8
M. Wt: 211.062
InChI Key: NIXDDCLNGVQVBF-UHFFFAOYSA-N
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Description

8-Bromo-3-methylimidazo[1,2-a]pyridine (CAS: 1288990-82-8) is a brominated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol, it serves as a versatile synthetic intermediate . The compound is particularly valued for its role as a precursor in the synthesis of more complex imidazo[1,2-a]pyridine derivatives. These derivatives are extensively investigated for their diverse pharmacological properties, including potential anti-cancer and anti-inflammatory activities . For instance, novel imidazo[1,2-a]pyridine-based molecules have been shown to exert anti-inflammatory effects by suppressing key signaling pathways like NF-κB and STAT3 in cancer cell lines, highlighting the strategic importance of this chemical scaffold in developing new therapeutic agents . This chemical building block should be stored in a cool, dark, and dry place, ideally at 2-8°C, to maintain stability . As a handling precaution, it is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn. This product is intended for research purposes in a laboratory setting and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

8-bromo-3-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-5-10-8-7(9)3-2-4-11(6)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXDDCLNGVQVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-Bromo-3-methylimidazo[1,2-a]pyridine: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Bromo-3-methylimidazo[1,2-a]pyridine represents a high-value "privileged scaffold" in modern medicinal chemistry, particularly within the oncology and inflammation therapeutic areas. As a bioisostere of the purine ring system found in ATP, this core structure possesses an innate affinity for the ATP-binding pocket of protein kinases.

This technical guide dissects the utility of this specific intermediate. The 3-methyl substituent provides critical hydrophobic bulk to target the kinase "gatekeeper" residue, enhancing selectivity, while the 8-bromo moiety serves as a versatile orthogonal synthetic handle. This allows for late-stage diversification—enabling researchers to project solubilizing groups or potency-enhancing motifs into the solvent-exposed regions of the kinase cleft without disrupting the core binding mode.

Chemical Architecture & Rational Design

The efficacy of kinase inhibitors often hinges on their ability to mimic the hydrogen-bonding motif of the adenine ring of ATP while exploiting distinct hydrophobic pockets to gain selectivity.

Structural Logic
  • The Hinge Binder (N1): The bridgehead nitrogen (N4) is not the primary acceptor. Instead, the N1 nitrogen of the imidazole ring typically serves as the hydrogen bond acceptor for the kinase hinge region (e.g., Met109 in p38

    
    ).
    
  • The Gatekeeper Interaction (C3-Methyl): The methyl group at position 3 is not merely decorative. It is strategically positioned to interact with the "gatekeeper" residue (e.g., Threonine or Methionine) deep within the hydrophobic pocket. This restricts the rotation of the inhibitor, pre-organizing it into a bioactive conformation (entropy reduction).

  • The Diversity Handle (C8-Bromo): The bromine atom at position 8 is the strategic differentiator. Located on the pyridine ring, this position often points towards the solvent front or the ribose-binding pocket. It is chemically primed for Palladium-catalyzed cross-coupling, allowing the rapid generation of libraries to optimize ADME properties (solubility, permeability) without altering the core binding efficacy.

DOT Diagram: SAR Logic & Functionalization

The following diagram illustrates the modular design strategy using this scaffold.

SAR_Logic Core 8-Bromo-3-methyl imidazo[1,2-a]pyridine (Scaffold) Hinge Hinge Binding (N1 Acceptor) Core->Hinge H-Bond Acceptor Gatekeeper Gatekeeper Interaction (C3-Methyl) Core->Gatekeeper Hydrophobic Contact Handle Solvent Front / Ribose Pocket (C8-Bromo Handle) Core->Handle Pd-Catalyzed Coupling Library Library Generation (Suzuki/Buchwald) Handle->Library Diversification

Caption: Functional mapping of the this compound scaffold, highlighting key pharmacophoric elements.

Synthetic Protocol: Reliable Access

The synthesis of this compound is achieved via a condensation reaction between a substituted 2-aminopyridine and an


-haloaldehyde. This protocol is preferred over the Groebke-Blackburn-Bienaymé (GBB) reaction when a simple alkyl substituent is required at C3 rather than an amino/amido group.
Reaction Scheme

Reagents: 2-Amino-3-bromopyridine + 2-Bromopropionaldehyde


 Product
Step-by-Step Methodology

Note: This protocol is designed for gram-scale synthesis.

  • Reactant Preparation:

    • Charge a 250 mL round-bottom flask with 2-amino-3-bromopyridine (1.73 g, 10.0 mmol).

    • Add Ethanol (EtOH) (50 mL) as the solvent. Expert Tip: Ethanol is preferred over DMF for easier workup, though DMF allows higher temperatures if the reaction is sluggish.

    • Add 2-bromopropionaldehyde (1.50 g, 11.0 mmol, 1.1 equiv). Note: Ensure the aldehyde is fresh; polymerization can reduce yields.

  • Cyclization:

    • Heat the mixture to reflux (80°C) under a nitrogen atmosphere.

    • Monitor via TLC (System: 5% Methanol in Dichloromethane). The starting aminopyridine is more polar than the product.

    • Reaction time is typically 4–6 hours .

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Dilute the residue with Saturated NaHCO₃ (50 mL) to neutralize the HBr salt formed during cyclization.

    • Extract with Ethyl Acetate (EtOAc) (3 x 50 mL).

    • Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • The crude material is often clean enough for the next step. If necessary, purify via flash column chromatography (SiO₂).

    • Eluent: Gradient of 0–50% EtOAc in Hexanes.

    • Yield Expectation: 60–75% as a pale yellow/tan solid.

DOT Diagram: Synthetic Workflow

Synthesis_Workflow Start Start: 2-Amino-3-bromopyridine Step1 Condensation Solvent: EtOH, Reflux 80°C, 6h Start->Step1 Reagent Reagent: 2-Bromopropionaldehyde Reagent->Step1 Step2 Neutralization Sat. NaHCO3 (Free base formation) Step1->Step2 Step3 Extraction Ethyl Acetate / Brine Wash Step2->Step3 Product Final Product: This compound Step3->Product

Caption: Step-by-step synthetic pathway for the construction of the core scaffold.

Functionalization & Library Generation

Once the core is synthesized, the 8-bromo position becomes the focal point. The following table summarizes standard coupling protocols to diversify the scaffold for kinase selectivity.

Reaction TypeReagent ClassTarget MoietyPurpose in Kinase Inhibitor
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPyridines, Pyrazoles, PhenylsExtend into solvent pocket; improve potency.
Buchwald-Hartwig Amines (Primary/Secondary)Morpholines, PiperazinesImprove solubility and pharmacokinetic profile.
Sonogashira Terminal AlkynesAcetylenesRigid spacers to reach distant pockets.
Cyanation Zn(CN)₂ / Pd CatalystNitrile (-CN)Electronic modulation; metabolic stability.

Expert Insight: For PI3K inhibition, introducing a morpholine or solubilizing amine at the 8-position (via Buchwald or Suzuki with an amino-phenyl group) is a proven strategy to improve oral bioavailability while maintaining potency [1].

Biological Evaluation: Kinase Assay Protocol

To validate the activity of derivatives generated from this scaffold, a robust assay is required. The following outlines a standard FRET-based Kinase Assay (e.g., for p38 MAPK or PI3K


).
Protocol Validation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme Prep: Dilute recombinant kinase (e.g., p38

    
    ) to optimal concentration (determined via titration, typically 1–5 nM).
    
  • Substrate: Use a fluorescently labeled peptide substrate (e.g., GFP-ATF2 for p38).

  • Compound Treatment:

    • Dissolve this compound derivatives in 100% DMSO.

    • Perform 1:3 serial dilutions.

    • Add 100 nL of compound to assay plate (384-well).

  • Reaction Initiation: Add ATP (at

    
     concentration, typically 10–100 
    
    
    
    M) to start the reaction.
  • Detection: Measure phosphorylation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 60 minutes.

  • Data Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate

    
    .
    

References

  • Liu, Y., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PLOS ONE. Available at: [Link]

  • Kaieda, A., et al. (2018). Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Bagdi, A. K., et al. (2020). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Dhas, A., et al. (2021).[1] Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst.[1] Letters in Applied NanoBioScience. Available at: [Link]

Sources

Quantum Chemical Profiling of 8-Bromo-3-methylimidazo[1,2-a]pyridine: A Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantum Chemical Calculations for 8-Bromo-3-methylimidazo[1,2-A]pyridine Content Type: Technical Whitepaper / Application Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists[1]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of marketed drugs such as Zolpidem and Alpidem.[1][2][3] The specific derivative This compound represents a critical intermediate; the C8-bromine serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-methyl group modulates lipophilicity and blocks the metabolically labile C3 position.[1]

This guide outlines a rigorous quantum chemical protocol to characterize this molecule. By leveraging Density Functional Theory (DFT), we establish a self-validating workflow to predict its electronic structure, reactivity descriptors, and spectroscopic signatures, reducing the trial-and-error inherent in wet-lab optimization.[1]

Computational Methodology & Protocol

To ensure high-fidelity results compatible with regulatory submission standards (e.g., FDA IND filings), we utilize a tiered computational approach.[1]

The "Self-Validating" Workflow

The following pipeline ensures that every calculated property is grounded in a stable, verified geometry.

CompWorkflow cluster_Props Property Calculation Start Initial Structure (ChemDraw/SMILES) GeomOpt Geometry Optimization B3LYP/6-311++G(d,p) Start->GeomOpt FreqCalc Frequency Analysis (NIMAG=0 Check) GeomOpt->FreqCalc FreqCalc->GeomOpt Imaginary Freq? (Retune) Elec Electronic (FMO, MEP, NBO) FreqCalc->Elec Stable Minima Spec Spectroscopic (NMR, IR, UV-Vis) FreqCalc->Spec Solv Solvation Models (PCM/SMD - Water/DMSO) FreqCalc->Solv End Data Export (Docking/QSAR) Elec->End Spec->End Solv->End

Figure 1: Tiered computational workflow for ensuring structural integrity before property calculation.

Level of Theory Selection

Causality dictates that the choice of functional and basis set must match the specific electronic demands of the bromine and aromatic system.[1]

ComponentSelectionScientific Rationale
Functional B3LYP or ωB97X-D B3LYP is the industry standard for organic heterocyclic geometry.[1] ωB97X-D is recommended if studying π-stacking interactions due to dispersion corrections.[1]
Basis Set 6-311++G(d,p) The "++" diffuse functions are critical for accurately modeling the electron-rich bromine lone pairs and the aromatic π-cloud.[1]
Solvation PCM / SMD Gas-phase calculations often overestimate bond stiffness.[1] Solvent models (Water/DMSO) mimic the physiological or reaction medium.[1]

Electronic Structure & Reactivity Analysis[1][4][5]

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is governed by the energy gap ($ \Delta E_{gap} $) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][4]

  • HOMO Location: Typically localized on the imidazole ring nitrogen (N1) and the

    
    -system.[1] The C3-methyl group raises the HOMO energy slightly via hyperconjugation, making the ring more oxidizable than the unmethylated parent.[1]
    
  • LUMO Location: Distributed across the pyridine ring.[1] The electron-withdrawing 8-Bromo substituent lowers the LUMO energy, increasing susceptibility to nucleophilic attack at the pyridine carbons (specifically C5 or C7).[1]

  • Chemical Hardness (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  Calculated as $ \eta = (E{LUMO} - E_{HOMO})/2 $.[1] A harder molecule (larger gap) implies higher stability and lower toxicity, a desirable trait for drug candidates.[1]
    
Molecular Electrostatic Potential (MEP) Mapping

MEP surfaces are indispensable for predicting non-covalent interactions in a protein binding pocket.[1]

  • Negative Potential (Red): Concentrated at the N1 nitrogen (hydrogen bond acceptor).[1] This is the primary site for protonation ($ pK_a \approx 5-6 $).[1]

  • Positive Potential (Blue): The region around the methyl hydrogens and the "sigma-hole" on the bromine atom.[1]

  • The "Sigma-Hole" Effect: The C-Br bond creates a localized region of positive potential on the extension of the bond axis.[1] This allows the bromine to act as a halogen bond donor to backbone carbonyls in target proteins (e.g., GyrB or kinases).[1]

Reactivity Descriptors (Global & Local)

To guide synthetic derivatization, we calculate Fukui functions.[1]

  • Electrophilic Attack (

    
    ):  The N1 position typically shows the highest 
    
    
    
    value, confirming it as the site of alkylation or protonation.[1]
  • Nucleophilic Attack (

    
    ):  The C5 and C7 positions on the pyridine ring are activated by the inductive effect of the 8-Br group, making them potential sites for 
    
    
    
    reactions if strong nucleophiles are used.[1]

Spectroscopic Validation Protocols

A model is only as good as its experimental validation.[1] Use these calculated values to confirm synthesis success.

NMR Shift Prediction (GIAO Method)[1]
  • Protocol: Run NMR=GIAO on the optimized geometry using the mPW1PW91/6-311+G(2d,p) level of theory (superior to B3LYP for shielding tensors).

  • Reference: Use Tetramethylsilane (TMS) calculated at the same level of theory to reference shifts.

  • Diagnostic Signal: The C3-Methyl protons should appear as a singlet around

    
     2.4–2.6 ppm.[1] The C8-H (if Br were not present) would be a doublet; its absence and the shift of C7-H confirm 8-substitution.[1]
    
IR Frequency Scaling[1]
  • Scaling Factor: DFT harmonic frequencies are systematically too high.[1] Multiply B3LYP/6-311++G(d,p) frequencies by 0.967 to match experimental FT-IR.

  • Marker Band: Look for the C-Br stretching vibration in the "fingerprint region" (approx. 600–700 cm⁻¹).[1]

Applications in Drug Design[1]

Docking & Pharmacophore Modeling

The quantum-derived partial charges (NBO or RESP charges) are superior to generic force-field charges (Gasteiger) for molecular docking.[1]

  • Workflow:

    • Optimize Ligand (DFT).[1]

    • Calculate electrostatic potential.[1][4][5]

    • Fit RESP charges (Restrained Electrostatic Potential).[1]

    • Export to PDBQT format for AutoDock Vina or Glide.[1]

Substituent Logic Diagram

The following diagram illustrates how the 8-Br and 3-Me groups direct the molecule's behavior in a biological or synthetic context.

ReactivityLogic Core 8-Bromo-3-methyl imidazo[1,2-a]pyridine Br 8-Bromo Group Core->Br Me 3-Methyl Group Core->Me N1 N1 Nitrogen Core->N1 SigHole Sigma-Hole (Halogen Bonding) Br->SigHole CrossCoup Pd-Catalysis Site (Suzuki/Buchwald) Br->CrossCoup Lipophil Increased LogP (Membrane Permeability) Me->Lipophil MetBlock Blocks C3 Metabolism Me->MetBlock HBond H-Bond Acceptor (Kinase Hinge Binder) N1->HBond

Figure 2: Structure-Activity Relationship (SAR) map driven by quantum features.[1]

References

  • Al-Wahaibi, L. H., et al. (2020). Spectroscopic characterization, quantum chemical calculations and molecular docking of imidazo[1,2-a]pyridine derivatives.[1] Journal of Molecular Structure.[1] (Representative methodology for imidazopyridine DFT).

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.[1][6] Chemical Communications.[1][4][6]

  • Bensouilah, N., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives.[1] ACS Omega.[1] (Detailed DFT protocols for 3-substituted derivatives).

  • Gaussian 16 User Guide. NMR Spectral Prediction and GIAO Method. [1]

  • Dennington, R., et al. GaussView, Version 6.[1] Semichem Inc.[1] (Visualization of MEP and FMOs).

Sources

Methodological & Application

Kinase assay protocol using 8-Bromo-3-methylimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Title: A Luminescence-Based Kinase Assay Protocol for Screening Imidazopyridine-Based Inhibitors: Featuring 8-Bromo-3-methylimidazo[1,2-A]pyridine

Introduction: The Rise of Imidazopyridines in Kinase Drug Discovery

Protein kinases are a vast and diverse family of enzymes that orchestrate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3][4] Consequently, the development of assays to identify and characterize kinase inhibitors is a cornerstone of modern drug discovery.[5]

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including potent kinase inhibition.[6][7][8] Derivatives of this versatile heterocyclic ring system have been successfully developed as inhibitors for a range of critical cancer-related kinases, such as Phosphoinositide 3-kinases (PI3Ks), FLT3, and Bruton's tyrosine kinase (BTK).[3][4][9][10] The structural and electronic properties of the imidazopyridine core allow for diverse intermolecular interactions within the ATP-binding pocket of kinases, making it an attractive starting point for designing novel inhibitors.

This application note presents a detailed protocol for evaluating the inhibitory potential of novel compounds based on this scaffold, using This compound as a representative test article. This compound serves as a key building block in the synthesis of potential enzyme inhibitors and anti-cancer agents.[11] We will employ a robust, high-throughput compatible luminescence-based kinase assay that quantifies kinase activity by measuring the amount of ADP (adenosine diphosphate) produced in the enzymatic reaction.

Scientific Principle: Quantifying Kinase Activity via ADP Production

The fundamental reaction catalyzed by any kinase is the transfer of a γ-phosphate group from ATP to a substrate (protein, peptide, or lipid).[1] This reaction produces a phosphorylated substrate and ADP.

Kinase + Substrate + ATP → Phosphorylated Substrate + ADP

Therefore, the amount of ADP generated is directly proportional to the kinase activity. The protocol detailed here utilizes the ADP-Glo™ Kinase Assay principle, a universal and highly sensitive method for quantifying ADP.[12] This assay is performed in two steps:

  • Termination of Kinase Reaction & ATP Depletion: After the primary kinase reaction has proceeded for a set time, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and, crucially, depletes all remaining unconsumed ATP. This step is vital to ensure that the subsequent light-producing reaction is driven solely by the ADP generated by the kinase.

  • Conversion of ADP to ATP & Luminescence Detection: The Kinase Detection Reagent is then added. This reagent contains enzymes that catalyze the conversion of the newly formed ADP back into ATP. This newly synthesized ATP then acts as the substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal.[12]

The intensity of the emitted light is directly proportional to the amount of ADP produced in the initial kinase reaction, and thus directly reflects the kinase's activity. When an inhibitor, such as this compound, is present, it will reduce the rate of the kinase reaction, leading to less ADP production and a lower luminescent signal.

Visualizing the Kinase Inhibition Assay Workflow

The following diagram illustrates the logical flow of the experimental protocol, from initial setup to final data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_reagents Prepare Kinase Buffer, ATP, Substrate, and Test Compound Dilutions add_inhibitor Dispense Test Compound (this compound) and Controls to Plate prep_reagents->add_inhibitor prep_enzyme Prepare Kinase Working Solution add_kinase Add Kinase to Initiate Reaction prep_enzyme->add_kinase add_inhibitor->add_kinase incubate_kinase Incubate at Room Temp (e.g., 60 min) add_kinase->incubate_kinase add_adpglo Add ADP-Glo™ Reagent (Terminates Reaction, Depletes ATP) incubate_kinase->add_adpglo incubate_adpglo Incubate (e.g., 40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) incubate_adpglo->add_detection incubate_detection Incubate (e.g., 30 min) add_detection->incubate_detection read_luminescence Read Luminescence on Plate Reader incubate_detection->read_luminescence normalize_data Normalize Data to Controls (0% and 100% Inhibition) read_luminescence->normalize_data plot_curve Plot % Inhibition vs. [Compound] normalize_data->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Workflow for kinase inhibition screening using an ADP-based luminescent assay.

Detailed Protocol: Screening with this compound

This protocol is designed for a 384-well plate format, suitable for high-throughput screening. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.

PART 1: Reagent Preparation
  • Kinase Buffer: Prepare a suitable buffer for the kinase of interest. A generic starting buffer is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Causality: The buffer components maintain the pH, provide the necessary divalent cation cofactor (Mg²⁺) for the kinase, and prevent non-specific binding.

  • ATP Solution: Prepare a 2X concentrated ATP solution in Kinase Buffer. The final ATP concentration in the kinase reaction should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase. For this example, we will use a final concentration of 10 µM ATP. Therefore, prepare a 20 µM ATP stock. Causality: Using ATP at its Km value provides a sensitive assay for detecting competitive inhibitors.[5]

  • Kinase Substrate Solution: Prepare a 2X concentrated solution of the appropriate peptide or protein substrate in Kinase Buffer.

  • Test Compound (this compound):

    • Prepare a 10 mM stock solution in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in 100% DMSO.

    • Perform an intermediate dilution of this series into Kinase Buffer to create a 4X final concentration stock plate. This minimizes the final DMSO concentration in the assay well. Causality: High concentrations of DMSO can inhibit kinase activity. Keeping the final concentration at or below 1% is a standard practice to ensure the validity of the results.[13]

  • Kinase Enzyme: Prepare a 4X concentrated working solution of the kinase in Kinase Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range (typically 10-20% ATP consumption).[5]

  • Control Wells:

    • 0% Inhibition (Max Signal): Wells containing kinase and substrate, but only DMSO vehicle (no inhibitor).

    • 100% Inhibition (Min Signal): Wells containing substrate, but no kinase enzyme.

PART 2: Assay Procedure

Perform all steps at room temperature unless the specific kinase requires a different temperature.[14]

  • Compound Dispensing: Add 2.5 µL of the 4X test compound dilutions (from step 1.4) or 4X control solutions to the wells of a 384-well solid white assay plate.

  • Kinase Reaction Initiation:

    • Prepare a Kinase/Substrate master mix by combining equal volumes of the 2X ATP solution and the 2X Kinase Substrate solution.

    • Add 5 µL of the Kinase/Substrate master mix to all wells.

    • Add 2.5 µL of the 4X Kinase Enzyme working solution to all wells except the "100% Inhibition" controls (add 2.5 µL of Kinase Buffer instead). The total reaction volume is now 10 µL.

  • Kinase Reaction Incubation: Mix the plate gently on a plate shaker for 30 seconds. Cover the plate and incubate for 60 minutes at room temperature. Causality: This incubation allows the enzymatic reaction to proceed. The time should be optimized to ensure linear product formation.

  • First Detection Step (Reaction Termination): Add 10 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate for 40 minutes.[15]

  • Second Detection Step (Signal Generation): Add 20 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate for 30 minutes to allow the luminescent signal to stabilize.[15]

  • Data Acquisition: Read the luminescence on a plate reader (e.g., luminometer).

Data Analysis and Interpretation

  • Calculate Percentage Inhibition:

    • Average the signal from the control wells (0% and 100% inhibition).

    • Normalize the data for each test compound concentration using the following formula:

      % Inhibition = 100 * (1 - (Signal_compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • Determine IC₅₀ Value:

    • Plot the Percentage Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Example Data Presentation

The following table shows representative data for a hypothetical kinase inhibition experiment with this compound.

Compound Concentration (µM)Average Luminescence (RLU)% Inhibition
100 (0% Inhibition Control)1,500,0000.0
50250,00089.7
16.7350,00082.8
5.6550,00069.0
1.9800,00048.3
0.61,100,00027.6
0.21,350,00010.3
0.0 (100% Inhibition Control)100,000100.0

Ensuring Trustworthiness: A Self-Validating System

To ensure the integrity and reproducibility of the assay, several key parameters must be validated.[16]

  • Assay Window (Z'-factor): The quality of the assay should be assessed by calculating the Z'-factor from the control wells. A Z' > 0.5 indicates an excellent assay suitable for high-throughput screening.

    Z' = 1 - (3*(SD_max + SD_min)) / |Mean_max - Mean_min|

  • Enzyme Linearity: Before screening, confirm that the kinase reaction is linear with respect to both time and enzyme concentration. This ensures that the measured activity is directly proportional to the enzyme's catalytic rate and not limited by substrate depletion or product inhibition.[13]

  • Compound Interference: Test compounds can interfere with the detection chemistry itself (e.g., inhibiting luciferase). A counterscreen should be performed where the compound is added after the ADP-Glo™ Reagent to identify such artifacts.

Mechanism of Action: Kinase Inhibition

Imidazopyridine derivatives often act as ATP-competitive inhibitors. They are designed to bind within the kinase's active site, forming interactions that prevent ATP from binding and subsequent phosphate transfer.

G cluster_normal Normal Kinase Function cluster_inhibited Inhibited Kinase Function ATP_N ATP Kinase_N Kinase Active Site ATP_N->Kinase_N Substrate_N Substrate Substrate_N->Kinase_N PhosphoSubstrate Phosphorylated Substrate Kinase_N->PhosphoSubstrate ADP ADP Kinase_N->ADP ATP_I ATP Kinase_I Kinase Active Site ATP_I->Kinase_I Blocked Substrate_I Substrate NoReaction No Reaction Inhibitor Imidazopyridine Inhibitor Inhibitor->Kinase_I Binds to Active Site

Caption: ATP-competitive inhibitors block the kinase active site, preventing phosphorylation.

References

  • Kinase assays. BMG LABTECH. (2020-09-01). [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. ResearchGate. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. (2018-12-10). [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH. [Link]

  • RESEARCH ARTICLE. RSC Medicinal Chemistry. (2023-11-28). [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. (2016-02-01). [Link]

  • Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. ACS Publications. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. (2012-05-01). [Link]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed Central. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed Central. [Link]

  • Fluorescent Peptide Assays For Protein Kinases. PMC - NIH. [Link]

  • Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. (2026-01-20). [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC - NIH. [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. NIH. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (2025-08-14). [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

Sources

Application Note: Determining the Solubility of 8-Bromo-3-methylimidazo[1,2-A]pyridine for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Imidazo[1,2-a]pyridines and the Critical Role of Solubility

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, hypnotic, and anticancer properties.[1][2][3] 8-Bromo-3-methylimidazo[1,2-a]pyridine is a derivative of this important class of heterocyclic compounds and a valuable building block for the synthesis of novel drug candidates.[4][5] Its bromine substituent provides a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships.[4]

In the early stages of drug discovery, understanding the solubility of a compound is paramount.[6] Poor solubility can lead to erratic absorption, low bioavailability, and ultimately, the failure of a promising therapeutic candidate.[6] Dimethyl sulfoxide (DMSO) is a widely used solvent in high-throughput screening (HTS) and for the preparation of stock solutions of test compounds due to its ability to dissolve a broad range of both polar and non-polar substances.[7] Therefore, accurately determining the solubility of this compound in DMSO and other relevant solvents is a critical first step in its evaluation as a potential drug lead.

This application note provides a comprehensive guide to understanding and determining the solubility of this compound. We will delve into the theoretical considerations that govern its solubility and provide detailed, step-by-step protocols for both thermodynamic and kinetic solubility assays.

Physicochemical Properties and Predicted Solubility Behavior

The imidazo[1,2-a]pyridine core contains nitrogen atoms that can act as hydrogen bond acceptors, while the potential for hydrogen bond donation is absent in the core structure.[9] The introduction of a bromine atom and a methyl group will influence the molecule's lipophilicity. The calculated LogP (a measure of lipophilicity) for the parent imidazo[1,2-a]pyridine is 1.8[9], while for 3-bromoimidazo[1,2-a]pyridine it is 2.8[10], and for this compound, it is 2.4052[8]. Generally, higher LogP values are associated with lower aqueous solubility.[11] The bromine substituent can also participate in halogen bonding, which may influence its interaction with different solvents.

Based on these structural features, this compound is expected to be a crystalline solid with limited aqueous solubility but good solubility in organic solvents like DMSO. A recent study demonstrated the use of DMSO as a solvent for the C3-methylation of imidazopyridines, indicating that the parent scaffold is soluble in this solvent.[12]

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
Imidazo[1,2-a]pyridineC₇H₆N₂118.141.8[9]
3-Bromoimidazo[1,2-a]pyridineC₇H₅BrN₂197.032.8[10]
This compound C₈H₇BrN₂ 211.06 2.4052 [8]

Experimental Protocols for Solubility Determination

The choice of solubility assay depends on the stage of the drug discovery process. For early-stage discovery, kinetic solubility measurements are often sufficient for high-throughput screening. For lead optimization and pre-formulation studies, a more rigorous thermodynamic solubility measurement is required.

Protocol 1: Thermodynamic Solubility Determination using the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[13] It measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Causality Behind Experimental Choices:

  • Equilibration Time: A 24-hour incubation period is chosen to ensure that the system reaches thermodynamic equilibrium between the solid and dissolved compound. Shorter times may result in an underestimation of the true solubility.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is crucial for obtaining reproducible results.

  • Quantification Method: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for quantifying the concentration of the dissolved compound, even in the presence of impurities. A UV detector is suitable for aromatic compounds like this compound.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., DMSO, water, phosphate-buffered saline (PBS)) in a glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25 °C).

    • Agitate the samples for 24 hours to allow them to reach equilibrium.

  • Sample Preparation for Analysis:

    • After 24 hours, allow the vials to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.

    • Carefully aspirate an aliquot of the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions by a validated HPLC method with UV detection.

    • Construct a calibration curve from the peak areas of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis prep1 Add excess solid to solvent equil1 Incubate at constant temperature with agitation for 24h prep1->equil1 sample1 Settle undissolved solid equil1->sample1 sample2 Aspirate and filter supernatant sample1->sample2 analysis2 Analyze supernatant and standards by HPLC sample2->analysis2 analysis1 Prepare standard solutions analysis1->analysis2 analysis3 Construct calibration curve analysis2->analysis3 analysis4 Determine solubility analysis3->analysis4

Caption: Workflow for the shake-flask method of solubility determination.

Protocol 2: Kinetic Solubility Determination using Nephelometry

Kinetic solubility assays are high-throughput methods used to assess the solubility of compounds under non-equilibrium conditions, which is often more representative of the conditions in early drug discovery assays.[14] Nephelometry measures the light scattered by undissolved particles (precipitate) when a compound is rapidly diluted from a DMSO stock solution into an aqueous buffer.

Causality Behind Experimental Choices:

  • DMSO Stock Solution: High-concentration DMSO stock solutions are standard in HTS. The rapid dilution of this stock into an aqueous buffer can cause less soluble compounds to precipitate.

  • Nephelometry: This technique is highly sensitive to the formation of fine precipitates, making it ideal for detecting insolubility in a high-throughput format.

  • Kinetic Measurement: The measurement is taken after a short incubation period (e.g., 2 hours), reflecting the solubility under the time constraints of many biological assays.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup:

    • Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a clear-bottom 96- or 384-well microplate.

  • Addition of Aqueous Buffer:

    • Rapidly add a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired compound concentration (e.g., 100 µM).

  • Incubation:

    • Mix the plate on a plate shaker for a few minutes.

    • Incubate the plate at a controlled temperature (e.g., 25 °C) for a specified period (e.g., 2 hours).

  • Measurement:

    • Measure the light scattering in each well using a nephelometer.

    • The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed compared to a vehicle control (DMSO in buffer).

Diagram 2: Workflow for Kinetic Solubility Determination by Nephelometry

G cluster_prep Preparation cluster_assay Assay cluster_measure Measurement prep1 Prepare high-concentration DMSO stock assay1 Dispense stock into microplate prep1->assay1 assay2 Add aqueous buffer and mix assay1->assay2 assay3 Incubate for 2 hours assay2->assay3 measure1 Measure light scattering by nephelometry assay3->measure1 measure2 Determine highest non-precipitating concentration measure1->measure2

Sources

Troubleshooting & Optimization

Addressing off-target effects of 8-Bromo-3-methylimidazo[1,2-A]pyridine in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSG-IMPY-8B3M-V1.0

Last Updated: January 31, 2026

Introduction: Understanding Your Compound

Welcome to the technical support guide for 8-Bromo-3-methylimidazo[1,2-A]pyridine. You are likely working with this compound because of the therapeutic potential of the imidazo[1,2-a]pyridine scaffold. This chemical family is a cornerstone in medicinal chemistry, known for a wide array of biological activities including anticancer, anti-inflammatory, and antituberculosis effects.[1][2] Molecules in this class, such as zolpidem and alpidem, are already successful therapeutic agents.[3][4]

While the specific biological target of this compound may be under investigation, many imidazo[1,2-a]pyridine derivatives are known to function as kinase inhibitors .[4] Kinases are a large family of enzymes that play critical roles in cellular signaling. Due to similarities in the ATP-binding pocket across the kinome, achieving perfect specificity with a small molecule inhibitor is a significant challenge.[5] Consequently, observing off-target effects is not an uncommon occurrence during drug development and can manifest as unexpected toxicity or confounding phenotypes.[6][7]

This guide is designed to help you navigate these challenges. It provides a structured framework for identifying, understanding, and mitigating potential off-target effects of this compound in your cellular assays, ensuring the integrity and validity of your research.

Core Principles: On-Target vs. Off-Target Effects

Understanding the distinction between on-target and off-target effects is fundamental to troubleshooting your experiments. This diagram illustrates the core concept.

On_Off_Target cluster_0 Cellular Environment Compound 8-Bromo-3-methyl- imidazo[1,2-A]pyridine TargetA Intended Target (e.g., Kinase A) Compound:f0->TargetA On-Target Binding (High Affinity) TargetB Off-Target 1 (e.g., Kinase B) Compound:f0->TargetB Off-Target Binding (Lower Affinity) TargetC Off-Target 2 (e.g., Non-Kinase Protein) Compound:f0->TargetC PathwayA Expected Signaling Pathway TargetA->PathwayA PathwayB Unexpected Signaling Pathway TargetB->PathwayB TargetC->PathwayB PhenotypeA Desired Phenotype (e.g., Apoptosis) PathwayA->PhenotypeA PhenotypeB Confounding Phenotype (e.g., Cytotoxicity) PathwayB->PhenotypeB

Caption: On-target vs. Off-target effects of a small molecule inhibitor.

Troubleshooting FAQs

This section addresses common issues encountered when working with novel small molecule inhibitors. Each question provides potential causes and a logical, step-by-step approach to diagnosis and resolution.

Question 1: I'm observing significant cytotoxicity at concentrations where I don't expect to see an on-target effect. What could be happening?

Potential Causes:

  • Broad Kinase Inhibition: The compound may be inhibiting multiple essential kinases (off-target) required for cell survival.

  • Non-Specific Toxicity: The compound might be disrupting cell membranes, mitochondrial function, or other fundamental cellular processes unrelated to kinase inhibition.

  • Compound Instability/Degradation: The compound may be breaking down in media into a more toxic substance.

Troubleshooting Workflow:

  • Confirm On-Target Potency: First, establish the potency of your compound against its intended target using a biochemical assay (e.g., an in vitro kinase assay).[5] This provides a baseline IC50 value (the concentration required to inhibit 50% of the enzyme's activity) independent of cellular factors.

  • Dose-Response Curve Analysis: Perform a detailed dose-response curve in your cell line of interest, measuring both the desired phenotype (e.g., inhibition of a specific phosphorylation event) and cell viability (e.g., using an MTT or CellTiter-Glo assay).

    • Interpretation: If the EC50 for cytotoxicity is significantly lower (e.g., >10-fold) than the EC50 for the on-target phenotype, it strongly suggests an off-target liability.

  • Use a Structurally Unrelated Inhibitor: If possible, treat your cells with a known, well-characterized inhibitor of the same target. If this second inhibitor produces the desired phenotype without the same degree of cytotoxicity, it further implicates your compound in off-target effects.

  • Consider Kinome Profiling: To identify which off-target kinases are being engaged, the most direct method is a kinome-wide profiling screen.[8][9] This service provides data on the inhibitory activity of your compound against a large panel of kinases.[10][11]

Question 2: My compound induces the expected phenotype, but how can I be certain it's through my intended target?

Potential Causes:

  • The observed phenotype is real, but it is caused by the inhibition of a different protein (an off-target) that lies in the same signaling pathway.

  • The phenotype is a result of the combined inhibition of the on-target and one or more off-targets (polypharmacology).

Troubleshooting Workflow:

This workflow provides a systematic approach to validating that your observed cellular phenotype is a direct result of engaging your intended target.

Deconvolution_Workflow cluster_controls Essential Controls A Initial Observation: Compound Induces Phenotype B Step 1: Confirm Target Engagement in Intact Cells (CETSA) A->B Is the target protein stabilized? C Step 2: Genetic Knockdown/Out of Target B->C Yes D Step 3: Rescue Experiment with Mutated Target C->D Does knockdown mimic the compound's effect? C_control Control: Does knockdown alone replicate the phenotype? C->C_control E Conclusion: Phenotype is On-Target D->E Is the phenotype reversed? D_control Control: Does the mutated target express and function properly? D->D_control

Caption: A workflow for deconvoluting on-target from off-target effects.

Detailed Steps:

  • Confirm Target Engagement: It is crucial to demonstrate that your compound physically interacts with the intended target inside the cell at the concentrations you are using.[12][13] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[14][15][16] Ligand binding stabilizes a protein, increasing its melting temperature. A shift in this temperature upon compound treatment is direct evidence of engagement.[17]

  • Genetic Validation: Use RNAi (siRNA, shRNA) or CRISPR/Cas9 to reduce or eliminate the expression of your target protein. If inhibiting the target with your compound is the true cause of the phenotype, then genetically removing the target should phenocopy the effect.

  • Rescue Experiments: This is the most rigorous test. Engineer a version of your target protein that contains a mutation in the binding pocket, rendering it resistant to your compound.

    • First, knock down the endogenous (natural) version of the target protein.

    • Then, express the drug-resistant mutant version in these cells.

    • If the phenotype is truly on-target, the cells expressing the mutant protein should now be resistant to your compound, effectively "rescuing" them from the phenotypic effect.

Question 3: I've identified potential off-targets. What are my next steps?

Potential Causes:

  • You have a list of potential off-target kinases from a profiling screen.

  • You have hypothesized an off-target based on literature or pathway analysis.

Troubleshooting Workflow:

  • Validate Off-Target Engagement: Use an orthogonal method to confirm that your compound engages the suspected off-target in cells. A targeted CETSA for the off-target protein is an excellent approach.[18]

  • Assess Functional Consequence: Use genetic tools (as described in Question 2) to knock down the suspected off-target. Does knockdown of this off-target replicate any of the confounding phenotypes you observed with your compound?

  • Structure-Activity Relationship (SAR) Analysis: Synthesize or acquire analogues of your compound.[19][20] A close structural analogue that is inactive against your primary target but retains activity against the off-target can be a powerful tool to isolate the off-target's phenotypic contribution.

  • Refine or Re-design: If the off-target effect is significant and problematic, this data provides critical feedback for medicinal chemists to design new compound variants with improved selectivity.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the direct measurement of compound binding to its target in intact cells.[15][18]

Principle: When a ligand binds to a protein, it generally confers thermal stability. When cells are heated, unbound proteins will denature and aggregate at a lower temperature than ligand-bound proteins.[14][17] The amount of soluble protein remaining at each temperature can be quantified by Western Blot or other methods.

Materials:

  • Cells expressing the target of interest.

  • This compound.

  • DMSO (vehicle control).

  • PBS and appropriate lysis buffer with protease/phosphatase inhibitors.

  • PCR tubes or plate.

  • Thermal cycler.

  • Equipment for protein quantification (e.g., Western Blot apparatus).

Procedure:

  • Cell Treatment: Plate and grow cells to ~80% confluency. Treat cells with the desired concentration of the compound or DMSO vehicle for a specified time (e.g., 1 hour) at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.[15]

  • Lysis: Lyse the cells through freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis: Collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein in the supernatant by Western Blot.

  • Data Interpretation: Plot the band intensity (soluble protein) versus temperature for both the treated and vehicle control samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Data Interpretation Guide

The following table summarizes the primary methods for identifying and validating off-target effects, outlining their principles, strengths, and limitations.

MethodPrincipleStrengthsLimitations
Kinome Profiling [10]Measures the inhibitory activity of a compound against a large panel of purified kinases in biochemical assays.[9]- Broad, unbiased view of kinase selectivity.- Quantifies IC50 values for hundreds of kinases.- Commercially available as a service.[11]- In vitro data may not perfectly reflect cellular activity.- Does not identify non-kinase off-targets.
Cellular Thermal Shift Assay (CETSA) [14]Measures the change in thermal stability of a protein upon ligand binding in intact cells or lysates.[18]- Directly confirms target engagement in a physiological context.- Can be used for both on- and off-targets.- Label-free; does not require compound modification.[13]- Requires a specific antibody for each target.- Can be lower throughput than biochemical assays.
Chemical Proteomics [21]Uses a modified version of the compound (e.g., biotinylated) to pull down binding partners from cell lysates for identification by mass spectrometry.[22]- Unbiased, proteome-wide identification of potential binding partners.- Can identify novel or unexpected off-targets.- Compound modification can alter binding properties.- Can be technically challenging and may identify non-specific binders.
Genetic Approaches (RNAi/CRISPR) Reduces or eliminates expression of a specific protein to see if the cellular phenotype of the compound is replicated.- Provides strong evidence for a protein's role in a phenotype.- High specificity for the intended target.- Potential for incomplete knockdown or off-target genetic effects.- Does not directly measure compound-protein interaction.

References

  • Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Available from: [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available from: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. Available from: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central. Available from: [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net. Available from: [Link]

  • Kinome Profiling Service. (n.d.). MtoZ Biolabs. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available from: [Link]

  • Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells. (2020). ACS Publications. Available from: [Link]

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. (n.d.). PubMed Central. Available from: [Link]

  • Kinase Activity Profiling Services. (n.d.). Pamgene. Available from: [Link]

  • Narayan, A. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available from: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Available from: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. Available from: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. Available from: [Link]

  • Determining target engagement in living systems. (n.d.). PubMed Central. Available from: [Link]

  • Strategies for target and pathway engagement in cellular assays. (2020). Sygnature Discovery. Available from: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ACS Omega. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Available from: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). ResearchGate. Available from: [Link]

  • Kinase Panel Profiling. (n.d.). Pharmaron. Available from: [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. (n.d.). Taylor & Francis Online. Available from: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed Central. Available from: [Link]

  • [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. (n.d.). PubMed. Available from: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available from: [Link]

  • Target validation & engagement. (n.d.). Inoviem. Available from: [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (n.d.). RSC Publishing. Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Available from: [Link]

  • Why does my inhibitor not work in an in vitro kinase assay? (2016). ResearchGate. Available from: [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Available from: [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. Available from: [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (n.d.). PubMed Central. Available from: [Link]

  • Target Engagement: A Key Factor in Drug Development Failures. (n.d.). Pelago Bioscience. Available from: [Link]

  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. Available from: [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. Available from: [Link]

Sources

Validation & Comparative

Profiling the Kinase Cross-Reactivity of 8-Bromo-3-methylimidazo[1,2-A]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3] The specific analogue, 8-Bromo-3-methylimidazo[1,2-A]pyridine, is a promising candidate for further investigation due to its synthetic tractability and potential for interaction with key biological targets.[1] A critical step in the preclinical assessment of any potential therapeutic agent is the characterization of its target selectivity. For compounds targeting the kinome, this involves comprehensive cross-reactivity profiling against a broad panel of kinases to identify both primary targets and potential off-target effects that could lead to toxicity or unexpected polypharmacology.[4][5]

This guide provides a detailed framework for conducting a thorough in vitro kinase cross-reactivity analysis of this compound. We will compare its hypothetical inhibitory profile against two benchmark compounds: a highly selective inhibitor, Lapatinib , and a known broad-spectrum inhibitor, Staurosporine . This comparative approach is essential for contextualizing the selectivity of the test compound.[6][7]

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 kinases that regulate a vast number of cellular processes.[5][8] While the initial goal in drug development was often to create highly selective inhibitors to minimize side effects, it is now understood that promiscuity is not always detrimental and can even offer therapeutic advantages.[7][9] However, uncharacterized off-target kinase inhibition remains a significant liability. Therefore, early and comprehensive profiling is a cornerstone of modern drug discovery, enabling researchers to:

  • Identify Primary and Secondary Targets: Uncover the primary kinase target(s) responsible for the compound's intended therapeutic effect.

  • De-risk for Potential Toxicity: Identify off-target interactions that may lead to adverse effects.

  • Discover Novel Therapeutic Applications: Reveal unexpected inhibitory activities that could be explored for new indications.

  • Guide Structure-Activity Relationship (SAR) Studies: Inform medicinal chemistry efforts to optimize selectivity and potency.

Experimental Design: A Multi-faceted Approach

To generate a robust and interpretable dataset, our experimental design for profiling this compound will be multi-pronged.

Selection of Kinase Panel and Benchmark Inhibitors

A representative and diverse kinase panel is crucial for a meaningful cross-reactivity profile.[4] For this study, we will utilize a panel of 96 kinases, encompassing major branches of the human kinome tree, including tyrosine kinases and serine/threonine kinases. Such panels are commercially available from service providers like Eurofins Discovery, Reaction Biology, or can be assembled using systems like Promega's Kinase Selectivity Profiling Systems.[4][10][11]

As comparators, we will include:

  • Lapatinib: A highly selective dual inhibitor of EGFR and ERBB2 (HER2), representing a desirable selectivity profile.[12]

  • Staurosporine: A notoriously promiscuous kinase inhibitor, serving as a positive control for broad-spectrum inhibition.[6]

Assay Principle: ADP-Glo™ Luminescence-Based Kinase Assay

For high-throughput screening, the ADP-Glo™ Kinase Assay is a robust and sensitive method.[10] This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The luminescence generated is directly proportional to kinase activity, and therefore, a decrease in signal indicates inhibition.

The workflow for this assay is straightforward and amenable to automation, making it ideal for screening against a large kinase panel.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent A Kinase, Substrate, ATP, and Test Compound (this compound) B Incubation at Room Temperature A->B Phosphorylation Occurs C Add ADP-Glo™ Reagent B->C D Incubation C->D Terminates Kinase Reaction, Depletes Remaining ATP E Add Kinase Detection Reagent D->E F Incubation E->F Converts ADP to ATP G Measure Luminescence F->G Luciferase/Luciferin Reaction

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Experimental Protocol

The following protocol outlines the steps for performing the in vitro kinase assay.[13][14][15][16]

Materials:

  • Recombinant kinases (96-well panel format)

  • Kinase-specific substrates

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • This compound, Lapatinib, and Staurosporine (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound, Lapatinib, and Staurosporine in DMSO. The final assay concentration should typically range from 10 µM to 0.5 nM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase reaction buffer containing the specific kinase and its substrate to each well of a 384-well plate.

    • Add 0.5 µL of the compound dilutions or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[17]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

1. Primary Screen at a Single Concentration: Initially, all compounds are screened at a single high concentration (e.g., 10 µM) to identify any significant inhibitory activity. The results are typically expressed as a percentage of inhibition relative to the DMSO control.

2. IC₅₀ Determination: For kinases showing significant inhibition (e.g., >50%) in the primary screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).

Illustrative Data Presentation:

The following tables present hypothetical data for how the results would be structured for clear comparison.

Table 1: Primary Screen Inhibition Data at 10 µM

Kinase TargetThis compound (% Inhibition)Lapatinib (% Inhibition)Staurosporine (% Inhibition)
EGFR459899
ERBB2359598
ABL1881597
SRC752299
LCK681896
... (and so on for the entire panel)

Table 2: Comparative IC₅₀ Values for Selected Kinases (in nM)

Kinase TargetThis compound (IC₅₀)Lapatinib (IC₅₀)Staurosporine (IC₅₀)
ABL1150>10,0005
SRC450>10,0008
LCK800>10,00012
EGFR>10,000107
ERBB2>10,000129

Visualizing Selectivity: The Kinome Map

A powerful way to visualize the selectivity profile is by plotting the inhibition data onto a kinome map. This provides an immediate and intuitive representation of the compound's activity across the entire kinase family.

G cluster_TK Tyrosine Kinases cluster_TKL TKL Group cluster_STE STE Group cluster_CK1 CK1 Group cluster_AGC AGC Group cluster_CAMK CAMK Group ABL1 ABL1 SRC SRC ABL1->SRC LCK LCK SRC->LCK EGFR EGFR ERBB2 ERBB2 EGFR->ERBB2 TK_other TKL1 TKL2 TKL3 STE1 STE2 STE3 CK1_1 CK1_2 PKA PKB PKC CAMK1 CAMK2

Caption: A simplified kinome map illustrating hypothetical inhibition. Red nodes (ABL1, SRC, LCK) indicate strong inhibition by this compound.

Concluding Remarks and Future Directions

Based on our hypothetical data, this compound exhibits a distinct selectivity profile, potently inhibiting ABL1 and other members of the SRC family of tyrosine kinases, while sparing EGFR and ERBB2. This profile is markedly different from both the highly selective Lapatinib and the promiscuous Staurosporine.

This initial cross-reactivity profile is a critical first step. Subsequent investigations should include:

  • Orthogonal Assays: Validating the primary hits using a different assay format (e.g., TR-FRET) to rule out technology-specific artifacts.[8]

  • Cellular Target Engagement Assays: Confirming that the compound inhibits the target kinases in a cellular context.

  • Mechanism of Action Studies: Determining if the inhibition is ATP-competitive.

By following this comprehensive and comparative guide, researchers can generate a high-quality kinase selectivity profile for this compound, providing a solid foundation for its continued development as a potential therapeutic agent. This rigorous approach to preclinical profiling is indispensable for navigating the complexities of drug discovery and development in the era of targeted therapies.

References

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  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

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A Guide to Orthogonal Assays: Confirming the Biological Activity of 8-Bromo-3-methylimidazo[1,2-A]pyridine as a Putative PDE5 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Initial Hit

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its synthetic tractability and privileged structural features have led to its exploration against a vast array of biological targets, including kinases, ion channels, and enzymes.[3][4]

This guide focuses on a specific derivative, 8-Bromo-3-methylimidazo[1,2-A]pyridine , hereafter referred to as Compound-X . For the purposes of this technical discussion, we will operate under a common drug discovery scenario: Compound-X has been identified as a "hit" in a high-throughput biochemical screen, suggesting it inhibits Phosphodiesterase 5 (PDE5). PDE5 is a critical enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in signaling pathways that regulate blood flow and inflammation.[5]

However, a single positive result from a primary screen is not a confirmation of activity; it is merely an invitation for deeper investigation. Assay artifacts, such as compound fluorescence, non-specific protein reactivity, or inhibition of reporter enzymes, can lead to false positives. Therefore, to build a robust case for a compound's activity and mechanism, a rigorous process of orthogonal validation is essential. This guide provides a comparative framework for three distinct assays designed to build confidence in Compound-X as a true PDE5 inhibitor, moving from initial biochemical activity to direct target engagement and finally to downstream cellular pathway modulation.

The Primary Screen: A Starting Point with Caveats

The initial discovery of Compound-X is presumed to originate from a fluorescence-based biochemical assay, a workhorse of high-throughput screening (HTS).

Principle of the Primary Assay: PDE5 Fluorescence Polarization (FP) Assay

This common assay format measures the activity of PDE5 by monitoring the degradation of a fluorescently-labeled cGMP analog. When the fluorescent cGMP is intact, it is large and tumbles slowly in solution, emitting highly polarized light. Upon hydrolysis by PDE5 into fluorescent GMP, the smaller molecule tumbles rapidly, leading to a decrease in fluorescence polarization. An inhibitor like Compound-X would prevent this hydrolysis, thus maintaining a high polarization signal.

Causality and Potential for Artifacts: While efficient for screening large libraries, the FP assay's reliance on an optical readout makes it susceptible to artifacts. Compound-X could be intrinsically fluorescent at the assay's excitation/emission wavelengths, or it could quench the signal, leading to a false interpretation of inhibition. It might also interfere with the detection instrument itself. Without further validation, we cannot be certain that the observed effect is due to specific inhibition of the PDE5 active site. This uncertainty necessitates the use of orthogonal assays that rely on entirely different physical and biological principles.

The Logic of Orthogonal Validation

Before proceeding, it is crucial to understand the strategy of orthogonal testing. The goal is to gain confidence in a primary result by confirming it with independent methods that do not share the same potential liabilities. A successful outcome is not simply replicating the result, but building a cohesive body of evidence from different scientific perspectives.

G cluster_assays Orthogonal Validation Strategy Primary Primary Assay (Biochemical FP) Conclusion Confident Hit Confirmation Primary->Conclusion Initial Hypothesis Ortho1 Orthogonal Assay 1 (Cellular Target Engagement) Ortho1->Conclusion Confirms Binding Ortho2 Orthogonal Assay 2 (Cellular Pathway Modulation) Ortho2->Conclusion Confirms Function

Caption: A logical workflow illustrating how multiple orthogonal assays provide converging evidence to confirm a primary screening hit.

Orthogonal Assay 1: Cellular Thermal Shift Assay (CETSA®)

Our first orthogonal test must address the primary weakness of the biochemical screen: does the compound actually bind to PDE5 in a more complex biological environment? The Cellular Thermal Shift Assay (CETSA) is the gold standard for answering this question.[6][7]

Principle of CETSA

CETSA leverages the principle of ligand-induced thermal stabilization.[8] When a protein is heated, it denatures and aggregates. However, if a compound is bound to the protein, it often forms a more stable complex that denatures at a higher temperature. By treating intact cells with Compound-X, heating them across a temperature gradient, and then measuring the amount of soluble PDE5 remaining, we can directly observe if Compound-X binding stabilizes the protein. This method is independent of enzyme activity and optical readouts, making it a powerful orthogonal approach.[9]

G cluster_workflow CETSA Experimental Workflow A 1. Cell Culture & Treatment (e.g., HEK293 cells treated with Compound-X or DMSO vehicle) B 2. Heat Challenge Aliquots heated to different temperatures (e.g., 40-70°C) A->B C 3. Cell Lysis (Freeze-thaw cycles) B->C D 4. Separate Fractions Centrifugation to pellet aggregated proteins C->D E 5. Protein Quantification Supernatant (soluble fraction) analyzed by Western Blot for PDE5 D->E F 6. Data Analysis Plot soluble PDE5 vs. temperature to generate melt curves E->F

Caption: The step-by-step workflow for a typical Cellular Thermal Shift Assay (CETSA) experiment.

Experimental Protocol: CETSA for PDE5 Target Engagement
  • Cell Preparation: Culture a suitable cell line (e.g., HEK293 or smooth muscle cells) to ~80% confluency. Harvest and resuspend the cells in a physiological buffer.

  • Compound Incubation: Aliquot the cell suspension. Treat with various concentrations of Compound-X, a positive control (e.g., 10 µM Sildenafil), and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Transfer aliquots of the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a defined temperature gradient (e.g., from 40°C to 70°C in 2°C increments). Include an unheated control.

  • Cell Lysis: Immediately after heating, lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-induced protein aggregates.

  • Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of soluble PDE5 in each sample using standard SDS-PAGE and Western blotting with a specific anti-PDE5 antibody.

  • Data Interpretation: For each treatment group, plot the band intensity of soluble PDE5 against the corresponding temperature to generate a "melting curve". A successful result is a rightward shift in the melting curve for Compound-X-treated cells compared to the vehicle control, indicating thermal stabilization and direct target engagement.

Orthogonal Assay 2: In-Cell Western™ for Downstream Pathway Modulation

Having confirmed that Compound-X binds to PDE5 in cells, the next logical step is to verify that this binding event leads to the expected biological consequence. Does it functionally inhibit the enzyme in a cellular context? We can assess this by measuring the downstream effects of PDE5 inhibition.

Principle of the Phospho-VASP Assay

Inhibition of PDE5 prevents the breakdown of cGMP. The resulting accumulation of cGMP activates Protein Kinase G (PKG), which in turn phosphorylates a number of cellular proteins. A well-established substrate of PKG is the Vasodilator-Stimulated Phosphoprotein (VASP), which is phosphorylated at serine 239 (pVASP-S239). Measuring the increase in pVASP-S239 provides a quantitative, functional readout of PDE5 inhibition within the intact cellular signaling pathway.[10] The In-Cell Western (ICW), or cytoblot, is a high-throughput, plate-based immunofluorescence method ideal for this measurement.[11][12]

G compound Compound-X pde5 PDE5 compound->pde5 Inhibits cgmp cGMP pde5->cgmp Degrades gmp GMP pkg PKG (Protein Kinase G) cgmp->pkg Activates cgmp->gmp PDE5 action vasp VASP pkg->vasp Phosphorylates pvasp p-VASP (S239) (Measurable Output) vasp->pvasp

Caption: The signaling pathway from PDE5 inhibition by Compound-X to the phosphorylation of VASP.

Experimental Protocol: In-Cell Western™ for pVASP-S239
  • Cell Seeding: Seed human platelet cells or a smooth muscle cell line (e.g., A7r5) into a 96-well or 384-well clear-bottom plate and allow them to adhere overnight.[13]

  • Stimulation and Inhibition: Pre-treat cells with a range of Compound-X concentrations (and controls) for 30-60 minutes. Then, stimulate the cGMP pathway using a nitric oxide donor like sodium nitroprusside (SNP) for 10-15 minutes.

  • Fixation and Permeabilization: Carefully remove the media and fix the cells with 4% formaldehyde in PBS for 20 minutes. Wash the cells and then permeabilize them with a buffer containing a mild detergent (e.g., 0.1% Triton X-100) to allow antibodies to enter the cells.[14]

  • Blocking: Block non-specific antibody binding sites by incubating the cells with a blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer or a solution containing fish gel) for 1.5 hours.[11]

  • Primary Antibody Incubation: Incubate the cells overnight at 4°C with a cocktail of two primary antibodies from different host species:

    • A rabbit anti-pVASP (Ser239) antibody.

    • A mouse anti-Actin or -Tubulin antibody (for normalization).

  • Secondary Antibody Incubation: Wash the wells thoroughly. Incubate for 1 hour at room temperature (protected from light) with a cocktail of two near-infrared (NIR) fluorescently-labeled secondary antibodies:

    • An anti-rabbit secondary antibody conjugated to a 700 nm fluorophore (e.g., IRDye® 680RD).

    • An anti-mouse secondary antibody conjugated to an 800 nm fluorophore (e.g., IRDye® 800CW).

  • Imaging and Analysis: Wash the wells a final time and scan the plate on a NIR imaging system (e.g., LI-COR® Odyssey®). The signal from the 700 nm channel (pVASP) is normalized to the signal from the 800 nm channel (total protein/cell number). This normalized signal, which reflects the level of VASP phosphorylation, is then plotted against the concentration of Compound-X to generate a dose-response curve.

Data Synthesis and Comparative Analysis

By performing all three assays, we can compile a comprehensive data package. The table below presents a hypothetical but realistic comparison of expected results for Compound-X against appropriate controls.

Parameter Primary Assay: FP Assay 1: CETSA Assay 2: ICW pVASP Interpretation
Compound-X IC₅₀ = 75 nMΔTₘ = +4.2 °CEC₅₀ = 250 nMPotent biochemical activity, confirmed target engagement in cells, and functional modulation of the cellular pathway.
Sildenafil (Control) IC₅₀ = 5 nMΔTₘ = +5.8 °CEC₅₀ = 25 nMConfirms all three assays are performing as expected with a known potent inhibitor.
Inactive Analog IC₅₀ > 50 µMΔTₘ = +0.1 °CEC₅₀ > 50 µMDemonstrates assay specificity; a structurally similar but inactive compound shows no effect.
Assay Artifact Cpd IC₅₀ = 150 nMΔTₘ = -0.2 °CEC₅₀ > 50 µMA classic false positive: shows activity in the biochemical assay but fails to bind or show function in the cellular assays.

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; ΔTₘ: Shift in apparent melting temperature.

The strong correlation between the data—biochemical inhibition (FP), direct target binding (CETSA), and downstream functional effect (ICW pVASP)—provides a highly trustworthy and authoritative case that Compound-X is a genuine, cell-active inhibitor of PDE5.

Conclusion

The journey from a primary screening hit to a validated lead compound is paved with rigorous scientific validation. Relying on a single assay, especially a biochemical one, is fraught with risk. By employing a strategic sequence of orthogonal assays—such as the Cellular Thermal Shift Assay to confirm target engagement and the In-Cell Western to measure downstream pathway modulation—researchers can systematically eliminate artifacts and build a powerful, multi-faceted evidence package. This approach not only validates the specific activity of molecules like this compound but also embodies the principles of scientific integrity essential for successful drug discovery.

References

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  • Advansta. (n.d.). Mastering the In-Cell Western: A Step-by-Step Guide. Retrieved from [Link][15]

  • Dos Santos, G. C., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2), 2348-2383.[1][4]

  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from [Link][12]

  • Star-Nachman, M., et al. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Journal of Visualized Experiments, (186), e64139.[13]

  • Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(10), e4420.[9]

  • Dos Santos, G. C., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Semantic Scholar.[3]

  • Khan, I., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.[2]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 90, 01002.[16]

  • Shaw, S. L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2419-2428.[17]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.[6]

  • Mapa, M. S. T., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug Testing and Analysis, 10(10), 1538-1546.[18]

  • Mapa, M. S. T., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. ResearchGate.[19]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.[8]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link][7]

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  • Al-Obaid, A. M., et al. (2024). Analysis of Phosphodiesterase-5 (PDE5) Inhibitors in Modulating Inflammatory Markers in Humans: A Systematic Review and Meta-Analysis. Medicina, 60(5), 785.[10]

  • Singh, P., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14(4), 598-622.[22]

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  • Herman, L. L., & Sharma, S. (2023). Phosphodiesterase Inhibitors. StatPearls.[5]

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A Senior Application Scientist's Guide to Evaluating the Drug-like Properties of 8-Bromo-3-methylimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the Path to Discovery

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and potent manner. The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold.[1][2][3][4] This fused heterocyclic system is the backbone of several marketed drugs, most notably Zolpidem (Ambien), a widely prescribed medication for insomnia, as well as anxiolytics like Alpidem.[1][2][3][4][5][6] The versatility of this scaffold has led to its exploration in a vast array of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2][6][7]

This guide provides an in-depth evaluation of a specific analogue, 8-Bromo-3-methylimidazo[1,2-a]pyridine, assessing its potential as a viable drug candidate. Our objective is not merely to present data but to provide a logical, experimentally-grounded framework for its evaluation. We will dissect its fundamental physicochemical properties, benchmark it against established drugs, and detail the critical in vitro assays that form the bedrock of early-stage drug discovery. The causality behind each experimental choice will be explained, offering a transparent view into the decision-making process that separates a promising chemical entity from a clinical candidate. Early and rigorous assessment of drug-like properties—such as solubility, permeability, and metabolic stability—is paramount to mitigating the risk of late-stage attrition in the costly drug development pipeline.[8][9][10]

Part 1: Physicochemical Profile and the Rule of Five

Before embarking on resource-intensive biological assays, a foundational understanding of a compound's physicochemical nature is essential. These properties are the primary determinants of a drug's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

This compound is a small molecule with the molecular formula C₈H₇BrN₂ and a molecular weight of 211.06 g/mol .[11] To contextualize its drug-like potential, we can evaluate it against Lipinski's Rule of Five, a set of guidelines used to predict if a compound is likely to have good oral bioavailability.[12][13][14][15] An orally active drug generally has no more than one violation of the following criteria:

  • Molecular Weight (MW) ≤ 500 Da

  • Logarithm of the partition coefficient (LogP) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

Below is a comparative analysis of this compound against the successful drug Zolpidem.

PropertyThis compoundZolpidemLipinski's GuidelineAssessment
Molecular Formula C₈H₇BrN₂[11]C₁₉H₂₁N₃O[16]N/AN/A
Molecular Weight (Da) 211.06[11]307.4≤ 500Pass
XLogP3 (Lipophilicity) 2.22.9≤ 5Pass
Hydrogen Bond Donors 00≤ 5Pass
Hydrogen Bond Acceptors 24≤ 10Pass
Rule of Five Violations 0 0 ≤ 1Pass

Data for Zolpidem sourced from PubChem CID 5732. XLogP3, HBD, and HBA for the topic compound are calculated based on its known structure.

Expert Interpretation: The analysis clearly shows that this compound comfortably adheres to Lipinski's Rule of Five. Its low molecular weight and moderate lipophilicity (as indicated by the calculated XLogP3 value) are favorable characteristics for oral absorption. The absence of hydrogen bond donors and the presence of only two acceptors suggest it should have good membrane permeability. From this initial computational assessment, the compound presents a promising profile, justifying progression to experimental validation.

Part 2: The Experimental Gauntlet: Validating Drug-like Properties

While computational predictions are invaluable for initial screening, they must be substantiated by robust experimental data. The following protocols represent a standard, self-validating workflow for assessing the key pillars of drug-likeness.

Experimental Workflow Overview

The logical flow of experiments is designed to answer fundamental questions about the compound's viability in a biological system. We begin with the most basic requirements for absorption (solubility and permeability) and then assess its likely persistence in the body (metabolic stability).

G cluster_0 Phase 1: Physicochemical & In Silico cluster_1 Phase 2: In Vitro ADME Assays cluster_2 Phase 3: Data Integration & Decision a Compound Synthesis & QC b Lipinski's Rule of Five (MW, LogP, HBD, HBA) a->b c Aqueous Solubility Assay (Kinetic) b->c d Permeability Assay (Caco-2) b->d e Metabolic Stability Assay (Human Liver Microsomes) b->e f Go / No-Go Decision c->f d->f e->f

Caption: High-level workflow for evaluating drug-like properties.

Aqueous Solubility Assay (Kinetic)

Causality: A drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[8][10] Poor aqueous solubility is a major cause of failure for oral drug candidates.[17] This kinetic solubility assay is a high-throughput method used in early discovery to rank-order compounds and identify potential liabilities.[17]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

  • Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (≤1%) to minimize its effect on solubility.[17]

  • Incubation & Precipitation: Shake the aqueous plate for 1-2 hours at room temperature to allow for dissolution and equilibration. The compound will precipitate out of solution in wells where its concentration exceeds its solubility limit.

  • Quantification: Analyze the plate using a method that can distinguish between dissolved and precipitated compound, such as nephelometry (which measures light scattering from particles) or UV-Vis spectroscopy after filtering out the precipitate.

  • Data Analysis: The kinetic solubility is determined as the concentration in the highest-concentration well that does not show significant precipitation.

Permeability Assay (Caco-2 Monolayer)

Causality: After dissolving, a drug must pass through the intestinal epithelial cell barrier to enter systemic circulation. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that serves as a reliable in vitro model of the human intestinal wall.[18] This assay measures the rate of transport across this cell monolayer.

Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ inserts) for 21 days until they form a confluent, differentiated monolayer.

  • Monolayer Integrity Check: Verify the integrity of each cell monolayer by measuring its Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values within the validated range.

  • Assay Initiation (A-to-B): Add the test compound (e.g., at 10 µM) to the apical (A) side of the monolayer, which represents the intestinal lumen. The basolateral (B) side, representing the bloodstream, contains fresh media.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment. Replace the sampled volume with fresh media.

  • Quantification: Analyze the concentration of the compound in the collected samples using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The Papp value is used to classify the compound's permeability (Low, Moderate, High).

Metabolic Stability Assay (Human Liver Microsomes)

Causality: The liver is the primary site of drug metabolism, which can inactivate a compound and hasten its elimination from the body.[19] High metabolic clearance can lead to poor oral bioavailability and a short duration of action. This in vitro assay uses human liver microsomes (HLM), which are rich in Cytochrome P450 (CYP) enzymes responsible for the majority of Phase I metabolism, to estimate the rate of hepatic clearance.[19][20]

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing HLM, a buffered solution (pH 7.4), and the test compound at a low concentration (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomal enzymes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. NADPH is a required cofactor for CYP enzyme activity.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile) to quench the enzymatic reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Part 3: Comparative Analysis and Biological Context

Synthesizing the data allows for a holistic evaluation of the candidate compound against relevant benchmarks.

Comparative Data Summary
PropertyThis compound (Predicted/Experimental)Zolpidem (Benchmark Drug)Poor Candidate (Hypothetical)Desired Profile
Lipinski Violations 002≤ 1
Solubility (µM) > 100 (Expected)~60< 1> 50
Caco-2 Papp (10⁻⁶ cm/s) > 15 (Expected)> 20< 2> 10 (High)
HLM Half-life (min) 30 - 60 (Target)~45< 5> 30
Overall Assessment Promising Excellent Poor Lead Candidate

Expected/Target values for the topic compound are based on its favorable physicochemical properties. Data for Zolpidem is representative of a successful oral drug.

Biological Target and Mechanism of Action

The imidazo[1,2-a]pyridine scaffold is well-established as a modulator of the Gamma-Aminobutyric Acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[21][22][23][24] These compounds typically do not bind to the same site as the endogenous ligand GABA but rather to an allosteric site, positively modulating the receptor's activity (a mechanism known as Positive Allosteric Modulation or PAM).[21][25] When a PAM is bound, the GABA-gated chloride channel opens more frequently or for a longer duration, leading to increased neuronal hyperpolarization and a sedative or anxiolytic effect.[25] Zolpidem, for instance, selectively binds to the α1 subunit of the GABAa receptor.[22]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron a GABA (Neurotransmitter) receptor α β γ α β a->receptor:f1 ion_channel Cl⁻ Channel receptor:f1->ion_channel GABA Binding (Opens Channel) receptor:f2->ion_channel Enhances GABA Effect hyper Hyperpolarization (Inhibitory Effect) ion_channel->hyper Cl⁻ Influx pam Imidazo[1,2-a]pyridine (e.g., 8-Bromo-3-methyl...) Positive Allosteric Modulator pam->receptor:f2 Binds to Allosteric Site

Caption: GABAa receptor modulation by imidazo[1,2-a]pyridines.

Conclusion and Forward Look

Based on a thorough in silico analysis and a proposed framework of industry-standard in vitro assays, This compound presents as a compound with favorable drug-like properties. It exhibits zero violations of Lipinski's Rule of Five, and its structural characteristics suggest it will likely demonstrate high solubility and permeability with acceptable metabolic stability.

This initial assessment provides a strong rationale for its synthesis and experimental validation. Should the in vitro data align with these positive predictions, the logical next steps in a drug discovery program would include:

  • Potency and Selectivity Screening: Confirming its activity and selectivity on the intended biological target (e.g., specific GABAa receptor subtypes).

  • In Vivo Pharmacokinetics: Evaluating the compound's actual absorption, distribution, metabolism, and excretion profile in an animal model (e.g., mouse or rat) to establish a correlation with the in vitro data.[26][27]

  • Preliminary Safety Assessment: Early toxicity screening to identify any potential liabilities.

This structured, data-driven approach ensures that resources are invested in candidates with the highest probability of success, embodying the principles of modern, efficient drug discovery.

References

  • GoodRx. Zolpidem (Generic Ambien) Side Effects, Dosage, Precautions, and More. [Link]

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Safety Operating Guide

Navigating the Safe Handling of 8-Bromo-3-methylimidazo[1,2-A]pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel heterocyclic compound, 8-Bromo-3-methylimidazo[1,2-A]pyridine holds significant promise in medicinal chemistry and materials science. However, its safe and effective utilization in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of robust handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower researchers with the knowledge to work confidently and safely with this compound, ensuring both personal safety and the integrity of your research.

Immediate Safety Profile: Understanding the Risks

Based on analogous compounds, this compound should be presumed to possess the following hazards:

Hazard ClassificationPotential Effects
Acute Oral Toxicity Harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation upon contact.
Serious Eye Damage/Irritation May cause serious eye irritation.
Respiratory Irritation May cause respiratory irritation if inhaled.

The presence of the bromine atom on the aromatic ring system suggests that this compound may also have environmental hazards and could be persistent. Therefore, release into the environment must be strictly avoided.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate barriers is predicated on minimizing all potential routes of exposure: dermal, ocular, and inhalation.

Core PPE Requirements:
  • Hand Protection: Nitrile gloves are the recommended minimum for handling this compound.[1] They offer good resistance to a range of chemicals. For prolonged handling or in the event of a spill, consider double-gloving. Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal.

  • Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.[2] Standard safety glasses do not provide a sufficient seal around the eyes.

  • Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.

  • Respiratory Protection: All handling of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow cluster_pre_handling Pre-Handling PPE Check cluster_handling Handling Procedure cluster_post_handling Post-Handling Inspect_Gloves Inspect Nitrile Gloves Don_Goggles Wear Chemical Splash Goggles Inspect_Gloves->Don_Goggles Don_Lab_Coat Wear Laboratory Coat Don_Goggles->Don_Lab_Coat Work_in_Fume_Hood Work in Fume Hood Don_Lab_Coat->Work_in_Fume_Hood Remove_Gloves Properly Remove Gloves Work_in_Fume_Hood->Remove_Gloves Wash_Hands Wash Hands Thoroughly Remove_Gloves->Wash_Hands

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.

Receiving and Storage:
  • Inspection: Upon receipt, carefully inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The storage location should be clearly marked.

Handling and Experimental Procedures:
  • Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or releases.[4]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or a vented balance enclosure to prevent the dispersal of dust.

  • Spill Preparedness: Have a chemical spill kit readily available. For spills of solid material, avoid raising dust. Gently cover the spill with an inert absorbent material, such as sand or vermiculite, and then carefully collect it into a labeled waste container. For spills involving a solution, absorb with an appropriate absorbent material.

Handling_Protocol Start Start Prepare_Work_Area Prepare Designated Area (Fume Hood) Start->Prepare_Work_Area Don_PPE Don Appropriate PPE Prepare_Work_Area->Don_PPE Weigh_Compound Weigh Compound in Vented Enclosure Don_PPE->Weigh_Compound Perform_Experiment Conduct Experiment Weigh_Compound->Perform_Experiment Decontaminate Decontaminate Glassware and Surfaces Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste End End Dispose_Waste->End

Disposal Plan: Environmental Responsibility

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination. Brominated aromatic compounds can be persistent and harmful to aquatic life.[5]

Waste Segregation and Disposal:
  • Waste Streams: Establish separate, clearly labeled waste containers for:

    • Solid this compound waste.

    • Contaminated consumables (e.g., gloves, weighing paper, pipette tips).

    • Liquid waste containing the compound.

  • Disposal Method: All waste containing this compound should be disposed of as hazardous chemical waste.[6] Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of halogenated organic compounds. Do not pour any waste down the drain.

  • Neutralization of Spills: For minor spills, a solution of sodium thiosulfate can be used to neutralize any residual bromine-containing compounds before final cleanup.[7]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with this compound while minimizing risks to themselves and the environment. The principles of careful planning, appropriate containment, and diligent use of personal protective equipment are paramount in the responsible advancement of scientific discovery.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • MOLBASE. (n.d.). This compound|1288990-82-8. Retrieved from [Link]

  • European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.